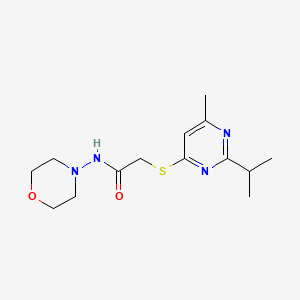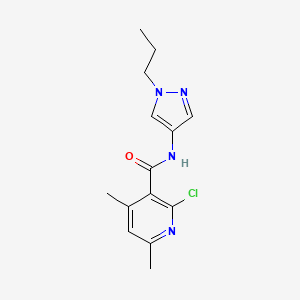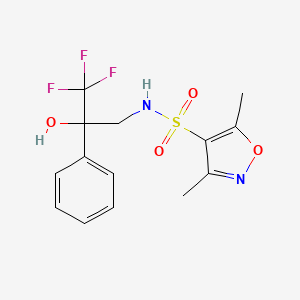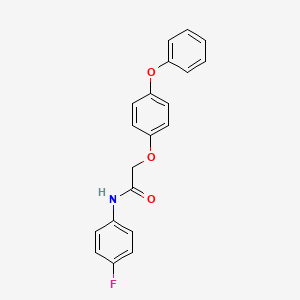
2-((2-isopropyl-6-methylpyrimidin-4-yl)thio)-N-morpholinoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-isopropyl-6-methylpyrimidin-4-yl)thio)-N-morpholinoacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a synthetic compound that has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 2-((2-isopropyl-6-methylpyrimidin-4-yl)thio)-N-morpholinoacetamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of certain kinases and phosphatases, which are involved in cell signaling pathways. It has also been shown to inhibit the activity of certain viral and bacterial enzymes, which makes it a potential candidate for the development of antiviral and antibacterial drugs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-((2-isopropyl-6-methylpyrimidin-4-yl)thio)-N-morpholinoacetamide have been extensively studied. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for the development of anticancer drugs. It has also been shown to inhibit the replication of certain viruses and bacteria, which makes it a potential candidate for the development of antiviral and antibacterial drugs. The compound has been shown to have low toxicity in vitro, which makes it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-((2-isopropyl-6-methylpyrimidin-4-yl)thio)-N-morpholinoacetamide in lab experiments include its high purity, low toxicity, and reproducibility of synthesis. The compound is readily available and can be synthesized in large quantities, which makes it a cost-effective option for research. The limitations of using the compound in lab experiments include its limited solubility in certain solvents and its potential interactions with other compounds in the experiment.
Orientations Futures
The future directions for research on 2-((2-isopropyl-6-methylpyrimidin-4-yl)thio)-N-morpholinoacetamide include its further investigation for its potential use in drug development. The compound has shown promising results in preclinical studies and warrants further investigation for its potential use as an anticancer, antiviral, and antibacterial drug. The compound can also be further optimized for its pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce its toxicity. The compound can also be studied for its potential use as a diagnostic tool for various diseases.
Méthodes De Synthèse
The synthesis of 2-((2-isopropyl-6-methylpyrimidin-4-yl)thio)-N-morpholinoacetamide involves the reaction of 2-isopropyl-6-methylpyrimidin-4-amine with N-(morpholinoacetyl)thiourea in the presence of a suitable solvent and a catalyst. The reaction is carried out under controlled conditions to obtain the desired product in high yield and purity. The synthesis method has been optimized to reduce the formation of impurities and to improve the reproducibility of the reaction.
Applications De Recherche Scientifique
2-((2-isopropyl-6-methylpyrimidin-4-yl)thio)-N-morpholinoacetamide has been extensively studied for its potential applications in various fields of scientific research. It has been investigated for its anticancer, antiviral, and antibacterial activities. It has also been studied for its potential use as a diagnostic tool for various diseases. The compound has been shown to have a high affinity for certain receptors and enzymes, which makes it a promising candidate for drug development.
Propriétés
IUPAC Name |
2-(6-methyl-2-propan-2-ylpyrimidin-4-yl)sulfanyl-N-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S/c1-10(2)14-15-11(3)8-13(16-14)21-9-12(19)17-18-4-6-20-7-5-18/h8,10H,4-7,9H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEAIXHXBYRKDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(C)C)SCC(=O)NN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-isopropyl-6-methylpyrimidin-4-yl)thio)-N-morpholinoacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Methyl-4-(4-thiophen-2-ylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2852977.png)


![3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2852981.png)

![5-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide](/img/structure/B2852984.png)

![4-({[(Tert-butoxy)carbonyl]amino}methyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylic acid](/img/structure/B2852986.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2852990.png)
